tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate: is a complex organic compound featuring a trifluoromethyl group, a hydroxy group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate typically involves radical trifluoromethylation and cyclization reactions. The preparation methods include:
Radical Trifluoromethylation: This process involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate.
Intramolecular Cyclization: This step forms the pyrazole ring under mild conditions with wide group tolerance.
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate has various scientific research applications, including:
Pharmaceuticals: The trifluoromethyl group enhances the compound’s pharmacokinetic properties, making it a potential candidate for drug development.
Agrochemicals: The compound’s unique chemical properties make it useful in the development of agrochemicals.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its desired effects .
Comparison with Similar Compounds
tert-Butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C14H21F3N2O3 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2-carboxylate |
InChI |
InChI=1S/C14H21F3N2O3/c1-12(2,3)22-11(20)19-13(21,14(15,16)17)9-7-5-4-6-8-10(9)18-19/h9,21H,4-8H2,1-3H3 |
InChI Key |
KPWCHMCWGLGPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2CCCCCC2=N1)(C(F)(F)F)O |
Origin of Product |
United States |
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